2-(2-Bromophenoxy)-2-phenylacetic acid
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Description
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenoxy)propanoic acid” includes 3 freely rotating bonds, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . It also has a polar surface area of 47 Ų and a molar refractivity of 51.4±0.3 cm³ .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromophenoxy)propanoic acid” include a density of 1.6±0.1 g/cm³, boiling point of 333.6±17.0 °C at 760 mmHg, and a flash point of 155.6±20.9 °C . It also has a molar volume of 157.6±3.0 cm³ and a polarizability of 20.4±0.5 10^-24 cm³ .Scientific Research Applications
Antioxidant Properties and Radical Scavenging Activity
Bromophenol derivatives have been studied for their antioxidant properties and radical scavenging activities. For example, novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated powerful antioxidant activities when compared to standard molecules such as α-tocopherol and butylated hydroxytoluene (BHT) (Öztaşkın et al., 2017). Similarly, bromophenols isolated from the marine red alga Polysiphonia urceolata showed significant DPPH radical scavenging activity, suggesting their potential as natural antioxidants (Li et al., 2007).
Inhibition of Enzyme Activity
Research on bromophenols also includes their role in inhibiting the activity of specific enzymes. Cyclopropylcarboxylic acids and esters, along with cyclopropylmethanols incorporating bromophenol moieties, were tested against human carbonic anhydrase isoenzymes, showing excellent inhibitory effects in the low nanomolar range, which could have implications for drug development and therapeutic applications (Boztaş et al., 2015).
Metabolic and Decomposition Studies
Metabolic pathways and decomposition of bromophenol compounds have been the subject of scientific research, providing insights into their environmental fate and potential toxicological impacts. The metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which produces bromophenol metabolites, has been studied to understand its toxic effects and metabolic pathways in various species (Carmo et al., 2005). Additionally, the oxidation of bromophenols during water treatment with potassium permanganate was explored, revealing the formation of brominated polymeric products of concern, which underscores the importance of understanding these reactions in the context of environmental health and safety (Jiang et al., 2014).
properties
IUPAC Name |
2-(2-bromophenoxy)-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWOGBQVPWTKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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